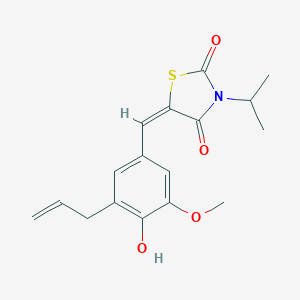
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione, also known as ATZ, is a natural product isolated from the leaves of the plant Streptomyces sp. ATCC 55098. ATZ has been found to possess various biological activities, including antitumor, antiviral, and antibacterial properties. The purpose of
Mechanism of Action
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione acts as a pro-oxidant, which induces oxidative stress in cancer cells. This leads to the activation of various signaling pathways, including the MAPK and PI3K/Akt pathways. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione also inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione also inhibits the activity of various enzymes, including catalase and superoxide dismutase. In addition, 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has been found to have anti-inflammatory effects, which is mediated by the inhibition of the NF-κB pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione is its broad-spectrum anticancer activity. It has been found to be effective against various types of cancer cells, including drug-resistant cells. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione also has low toxicity and is well-tolerated in animals. However, one of the limitations of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione is its low solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the research on 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione. One of the areas of interest is the development of more efficient synthesis methods for 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione. Another area of interest is the investigation of the potential use of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione in combination with other anticancer drugs. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has also been found to have antiviral and antibacterial properties, which could be explored further. Finally, the use of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione in vivo models for cancer treatment could be investigated to determine its efficacy and safety.
Conclusion:
In conclusion, 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione is a natural product with broad-spectrum anticancer activity. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and have anti-inflammatory effects. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has low toxicity and is well-tolerated in animals. However, its low solubility in water can affect its bioavailability. There are several future directions for the research on 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione, including the development of more efficient synthesis methods, investigation of its potential use in combination with other anticancer drugs, and exploration of its antiviral and antibacterial properties.
Synthesis Methods
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione can be synthesized by reacting 3-allyl-4-hydroxy-5-methoxybenzaldehyde with isopropylamine and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, followed by purification using column chromatography. The yield of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione is about 50%.
Scientific Research Applications
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione induces cell cycle arrest and apoptosis in cancer cells, which is mediated by the upregulation of p53 and downregulation of Bcl-2. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione also inhibits angiogenesis, which is essential for tumor growth.
properties
Molecular Formula |
C17H19NO4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H19NO4S/c1-5-6-12-7-11(8-13(22-4)15(12)19)9-14-16(20)18(10(2)3)17(21)23-14/h5,7-10,19H,1,6H2,2-4H3/b14-9+ |
InChI Key |
SUAXLFAOOACHBY-NTEUORMPSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)CC=C)/SC1=O |
SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=O |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286153.png)
![methyl [(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286155.png)
![methyl {(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286156.png)
![methyl [(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286157.png)
![methyl {(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286158.png)
![methyl [(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286160.png)
![methyl [(5E)-5-{[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286161.png)
![methyl 2-(3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286162.png)
![methyl {(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286167.png)
![methyl [(5E)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286169.png)
![methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286170.png)
![Methyl [5-(5-chloro-2-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286171.png)
![methyl [(5E)-5-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286172.png)
![methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286175.png)